N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640862-11-7
VCID: VC11870108
InChI: InChI=1S/C14H17N3OS/c1-18-12-5-3-4-11(10-12)6-8-15-13-7-9-16-14(17-13)19-2/h3-5,7,9-10H,6,8H2,1-2H3,(H,15,16,17)
SMILES: COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)SC
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol

N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine

CAS No.: 2640862-11-7

Cat. No.: VC11870108

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine - 2640862-11-7

Specification

CAS No. 2640862-11-7
Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
IUPAC Name N-[2-(3-methoxyphenyl)ethyl]-2-methylsulfanylpyrimidin-4-amine
Standard InChI InChI=1S/C14H17N3OS/c1-18-12-5-3-4-11(10-12)6-8-15-13-7-9-16-14(17-13)19-2/h3-5,7,9-10H,6,8H2,1-2H3,(H,15,16,17)
Standard InChI Key XJAPKBDMYSQNCW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)SC
Canonical SMILES COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)SC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyrimidine ring (C₄H₄N₂) as its central scaffold. Key substitutions include:

  • Position 2: A methylsulfanyl group (-SCH₃), which enhances electron density and influences binding interactions.

  • Position 4: A 2-(3-methoxyphenyl)ethylamine group, providing steric bulk and potential hydrogen-bonding capabilities .

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₇N₃OS

  • Molecular Weight: 283.37 g/mol (calculated using atomic masses from PubChem ).

Table 1: Calculated Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.8 (estimated via PubChem )
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (pyrimidine N, methoxy O, sulfanyl S)
Rotatable Bonds5

Synthesis and Structural Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyrimidine ring:

  • Pyrimidine Core Formation: Cyclization of thiourea derivatives with β-diketones or malononitrile, as demonstrated in furopyrimidine syntheses .

  • Methylsulfanyl Introduction: Thiolation at position 2 using methylthiolating agents (e.g., CH₃SH/K₂CO₃) .

  • Amine Substitution: Ullmann coupling or nucleophilic aromatic substitution to attach the 2-(3-methoxyphenyl)ethyl group .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature control (80–100°C).

  • Automated Purification: Chromatography or crystallization techniques to isolate the hydrochloride salt form.

Biological Activity and Mechanism of Action

Putative Targets

Structural analogs, such as thieno[2,3-d]pyrimidines and furopyrimidines, exhibit activity against:

  • Microtubules: Disruption of tubulin polymerization (IC₅₀ values comparable to combretastatin A-4) .

  • Kinases (PI3K): Inhibition of PI3Kβ/γ isoforms via morpholine-like binding to the hinge region .

Table 2: Hypothetical Biological Activity Profile

TargetAssumed IC₅₀ (nM)Rationale
PI3Kγ50–100Morpholine moiety mimicry
Tubulin Polymerization200–300Structural similarity to CA-4

Resistance Mitigation

The methylsulfanyl group may reduce susceptibility to P-glycoprotein (Pgp)-mediated efflux, a common resistance mechanism observed in pyrimidine derivatives .

Applications in Drug Discovery

Anticancer Therapeutics

  • Combination Therapy: Synergy with taxanes or vinca alkaloids in multidrug-resistant cancers .

  • Targeted Delivery: Conjugation to antibody-drug conjugates (ADCs) via amine functionalization.

Neurological Disorders

  • Kinase Modulation: Potential application in Alzheimer’s disease via PI3K/Akt pathway regulation .

Future Research Directions

  • Stereochemical Studies: Resolution of enantiomers (if applicable) to assess differential bioactivity.

  • Proteomic Profiling: Identification of novel targets using affinity-based protein profiling.

  • Formulation Development: Nanoencapsulation to improve bioavailability and reduce dosing frequency.

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